4-Fluoro-4'-(phenylethynyl)benzophenone

Catalog No.
S1523336
CAS No.
153354-46-2
M.F
C21H13FO
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-(phenylethynyl)benzophenone

CAS Number

153354-46-2

Product Name

4-Fluoro-4'-(phenylethynyl)benzophenone

IUPAC Name

(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone

Molecular Formula

C21H13FO

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H

InChI Key

SKWWXACONTVUHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Synonyms

4-Fluoro-4'-(phenylethynyl)benzophenone 97%

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Synthesis and Characterization:

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound synthesized through various methods, including the Sonogashira coupling reaction and the Cadiot-Chodkiewicz coupling reaction. These reactions involve coupling a terminal alkyne (phenylethyne) with a fluorinated halobenzene (4-fluorobenzoyl chloride) in the presence of a catalyst and suitable ligands. The resulting product is characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity. []

Applications in Organic Photovoltaics:

-Fluoro-4'-(phenylethynyl)benzophenone has been explored as a potential material for organic photovoltaic (OPV) devices due to its interesting properties. These properties include:

  • Light absorption: The molecule exhibits strong absorption in the ultraviolet (UV) and visible light regions, making it suitable for capturing sunlight in OPV devices.
  • Hole-transporting ability: The presence of the phenyl rings and the ethynyl group facilitates the movement of positive charges (holes) within the material, contributing to efficient charge transport in OPV devices.

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound with the chemical formula C16H13FC_{16}H_{13}F and a CAS number of 153354-46-2. It features a benzophenone core substituted with a fluorine atom and a phenylethynyl group. This compound is characterized by its unique structure, which allows it to exhibit distinct photophysical properties, making it valuable in various chemical applications.

The synthesis of 4-Fluoro-4'-(phenylethynyl)benzophenone primarily involves the Sonogashira coupling reaction, which combines 4-bromo-4'-fluorobenzophenone with phenylacetylene. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under reflux conditions. The general reaction pathway can be summarized as follows:

  • Reactants: 4-bromo-4'-fluorobenzophenone and phenylacetylene.
  • Catalysts: Palladium(II) acetate, cuprous iodide, and triphenylphosphine.
  • Conditions: Reflux in an appropriate solvent (e.g., triethylamine) for several hours.

The resulting product can be purified through recrystallization from solvents like acetone, yielding white crystalline solids with a melting point of approximately 151-152°C .

While specific biological activity data for 4-Fluoro-4'-(phenylethynyl)benzophenone is limited, compounds with similar structures are often investigated for their potential as pharmaceutical intermediates or as agents in photodynamic therapy due to their ability to absorb UV light. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

The synthesis methods for 4-Fluoro-4'-(phenylethynyl)benzophenone include:

  • Sonogashira Coupling: As detailed above, this method is favored for its efficiency in forming carbon-carbon bonds.
  • Cadiot-Chodkiewicz Reaction: This method may also be applicable for synthesizing related compounds but is less common than the Sonogashira approach .

4-Fluoro-4'-(phenylethynyl)benzophenone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Photovoltaics: Due to its unique optical properties, it may be used in the development of organic light-emitting diodes (OLEDs) or solar cells.
  • Material Science: Its photochemical stability makes it suitable for use in polymer materials that require UV resistance.

Interaction studies involving 4-Fluoro-4'-(phenylethynyl)benzophenone are crucial for understanding its behavior in biological systems and materials. These studies often focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological targets or receptors.
  • Photostability: Evaluating how stable the compound remains under UV exposure, which is essential for applications in photonic devices.

Several compounds share structural similarities with 4-Fluoro-4'-(phenylethynyl)benzophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-FluorobenzophenoneBenzophenone core with fluorineUsed primarily as a UV filter
4-(Phenylethynyl)benzophenoneSimilar ethynyl substitution without fluorineLess lipophilic than the fluorinated variant
BenzophenoneBase structure without additional substitutionsCommonly used as a UV stabilizer

These compounds differ primarily in their substituents and functional groups, affecting their chemical reactivity and potential applications. The presence of fluorine in 4-Fluoro-4'-(phenylethynyl)benzophenone enhances its properties compared to non-fluorinated analogs, making it particularly valuable in specialized applications .

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound characterized by a unique molecular structure that incorporates a benzophenone core with a fluorine atom and phenylethynyl group as substituents. The compound belongs to a class of functionalized benzophenones that have garnered significant interest in the scientific community due to their distinctive photophysical properties and versatile applications. The strategic incorporation of both fluorine and the phenylethynyl moiety creates a molecule with enhanced lipophilicity and specialized reactivity patterns, making it valuable in various chemical applications.

The significance of 4-Fluoro-4'-(phenylethynyl)benzophenone extends beyond its structural novelty. Its importance lies in its role as a precursor in polymer science, particularly in the development of high-performance materials with tailored properties. The compound's terminal phenylethynyl group provides a reactive site for thermal crosslinking reactions, while the fluorine substituent enhances the material's thermal stability and chemical resistance.

Scope and Objectives of the Research

  • To provide a detailed analysis of the molecular structure, physical properties, and chemical characteristics of 4-Fluoro-4'-(phenylethynyl)benzophenone
  • To examine the various synthetic routes for preparing the compound, with particular emphasis on the Sonogashira coupling reaction
  • To explore the applications of this compound in polymer chemistry, organic photovoltaics, and other fields
  • To review the safety considerations and handling procedures for this chemical
  • To identify gaps in current knowledge and suggest directions for future research

Sonogashira Coupling Reaction

Reaction Mechanism and Catalysts

The Sonogashira coupling is the most widely employed method for synthesizing 4-fluoro-4'-(phenylethynyl)benzophenone. This reaction couples a halogenated benzophenone (e.g., 4-bromo-4'-fluorobenzophenone [4]) with phenylacetylene in the presence of a palladium catalyst and copper(I) co-catalyst. The mechanism involves three key steps:

  • Oxidative Addition: Aryl halide (4-bromo-4'-fluorobenzophenone) reacts with Pd(0) to form a Pd(II) complex.
  • Transmetallation: Copper(I) acetylide, generated from phenylacetylene and a base (e.g., triethylamine), transfers the alkyne moiety to the Pd(II) center.
  • Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to yield the coupled product, regenerating Pd(0) for subsequent cycles [3] [4].

Catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, with CuI as a co-catalyst. Ligands like 1,10-phenanthroline enhance catalytic efficiency by stabilizing the palladium intermediate [3]. Recent advancements have also explored iron and cobalt catalysts, such as FeCl₂ with 1,10-phenanthroline, which reduce costs while maintaining moderate yields [3].

Optimization of Reaction Conditions

Optimizing Sonogashira coupling requires careful selection of:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility and reaction rates [3].
  • Base: Triethylamine or cesium carbonate facilitates deprotonation of phenylacetylene [3].
  • Temperature: Reactions typically proceed at 80–120°C under reflux [3].
  • Catalyst Loading: Yields improve with 0.5–2 mol% Pd and 5–10 mol% CuI [3].

For example, a protocol using 1 mol% Pd(PPh₃)₄, 10 mol% CuI, and triethylamine in DMF at 110°C achieves >80% conversion within 4 hours [3]. Microwave-assisted methods further reduce reaction times to 30 minutes [3].

Table 1: Optimized Sonogashira Coupling Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄ (1 mol%)Maximizes C–C bond formation
Co-catalystCuI (10 mol%)Enhances alkyne activation
SolventDMFImproves reactant solubility
Temperature110°CAccelerates kinetics
BaseTriethylamineFacilitates deprotonation

Alternative Synthetic Routes

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling offers an alternative route by reacting a terminal alkyne with a haloalkyne. For 4-fluoro-4'-(phenylethynyl)benzophenone, this method involves:

  • Substrate Preparation: 4-Fluorophenylacetylene and a bromo-substituted benzophenone derivative.
  • Catalysis: Copper(I) bromide and hydroxylamine hydrochloride in methanol [5].
  • Mechanism: Deprotonation of the terminal alkyne forms a copper(I) acetylide, which undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the diyne [5].

While selective, this method is less common due to challenges in synthesizing haloalkyne precursors.

Other Cross-Coupling Strategies

  • Iron-Catalyzed Coupling: FeCl₂ with 1,10-phenanthroline enables coupling under milder conditions (70°C, 6 hours) but with lower yields (~60%) [3].
  • Gold-Catalyzed Coupling: [AuCl(SMe₂)]₂ promotes coupling in dichloromethane at room temperature, though scalability remains limited [7].

Purification Techniques

Recrystallization Methods

Crude product is often recrystallized from acetone or ethanol to remove palladium residues and unreacted starting materials. For example, dissolving the product in hot acetone followed by slow cooling yields white crystals with >95% purity [7].

Chromatographic Approaches

Silica gel chromatography using hexane/ethyl acetate (4:1) gradients effectively separates the target compound from byproducts. This method achieves >99% purity, as confirmed by thin-layer chromatography (TLC) [7].

Table 2: Purification Efficiency Comparison

MethodPurity (%)Recovery (%)
Recrystallization9570
Column Chromatography9985

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-4'-(phenylethynyl)benzophenone

Dates

Modify: 2023-08-15

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